molecular formula C11H14ClNO3 B2537167 Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 315663-65-1

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2537167
CAS No.: 315663-65-1
M. Wt: 243.69
InChI Key: QQCNATJRDMZOCR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethyl, chloroacetyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

    Starting Materials: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, Chloroacetyl chloride, Triethylamine.

    Reaction Conditions: Anhydrous conditions, typically at room temperature.

    Procedure: The ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is dissolved in an anhydrous solvent such as dichloromethane. Chloroacetyl chloride is then added dropwise to the solution, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including washing, drying, and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the chloroacetyl group can lead to the formation of alcohols or amines.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium methoxide).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioethers, or esters.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.

    Ethyl 4-(2-bromoacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromoacetyl group, which may exhibit different reactivity and biological activity.

    Ethyl 4-(2-acetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-6(2)9(7(3)13-10)8(14)5-12/h13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCNATJRDMZOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315663-65-1
Record name ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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